Cas no 1881995-30-7 (N-Ethyl-4-fluoro-2-iodobenzenesulfonamide)

N-Ethyl-4-fluoro-2-iodobenzenesulfonamide is a fluorinated and iodinated benzenesulfonamide derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and iodine substituents enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization. The ethyl sulfonamide moiety contributes to its stability and solubility in organic solvents, facilitating its use in diverse synthetic applications. This compound is particularly relevant in the development of bioactive molecules, where its structural features enable precise modifications for drug discovery and material science. Its well-defined chemical properties ensure consistent performance in specialized synthetic pathways.
N-Ethyl-4-fluoro-2-iodobenzenesulfonamide structure
1881995-30-7 structure
Product Name:N-Ethyl-4-fluoro-2-iodobenzenesulfonamide
CAS No:1881995-30-7
MF:C8H9FINO2S
MW:329.130436658859
CID:5898654
PubChem ID:130548866
Update Time:2025-05-24

N-Ethyl-4-fluoro-2-iodobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-4-fluoro-2-iodobenzenesulfonamide
    • Benzenesulfonamide, N-ethyl-4-fluoro-2-iodo-
    • 1881995-30-7
    • EN300-1452937
    • N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide
    • Inchi: 1S/C8H9FINO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
    • InChI Key: PEBGFKPTABJKMP-UHFFFAOYSA-N
    • SMILES: C1(S(NCC)(=O)=O)=CC=C(F)C=C1I

Computed Properties

  • Exact Mass: 328.93828g/mol
  • Monoisotopic Mass: 328.93828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.800±0.06 g/cm3(Predicted)
  • Boiling Point: 358.0±52.0 °C(Predicted)
  • pka: 11.15±0.50(Predicted)

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Additional information on N-Ethyl-4-fluoro-2-iodobenzenesulfonamide

N-Ethyl-4-fluoro-2-iodobenzenesulfonamide (CAS No. 1881995-30-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis

N-Ethyl-4-fluoro-2-iodobenzenesulfonamide, identified by the chemical compound code CAS No. 1881995-30-7, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of both an iodine substituent and a fluoro group on a benzenesulfonamide backbone imparts distinct reactivity, making it a valuable tool for medicinal chemists exploring novel therapeutic agents.

The structural motif of N-Ethyl-4-fluoro-2-iodobenzenesulfonamide consists of a benzene ring substituted with an iodine atom at the 2-position and a fluoro atom at the 4-position, further functionalized with an N-ethylsulfonamide group. This configuration endows the molecule with a balance of electronic and steric properties that are highly conducive to further chemical manipulation. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the demand for fluorinated aromatic compounds has surged due to their prevalence in biologically active pharmaceuticals. The fluoro group at the 4-position of N-Ethyl-4-fluoro-2-iodobenzenesulfonamide enhances metabolic stability and binding affinity, attributes that are critical for drug development. The N-ethylsulfonamide moiety not only contributes to the solubility and bioavailability of derived compounds but also provides a site for further derivatization, enabling the creation of diverse pharmacophores.

One of the most compelling applications of N-Ethyl-4-fluoro-2-iodobenzenesulfonamide lies in its role as a precursor for kinase inhibitors. Kinases are key enzymes involved in numerous cellular signaling pathways, making them prime targets for therapeutic intervention. By leveraging the reactivity of the iodine atom, researchers can efficiently incorporate this scaffold into kinase inhibitors, leading to compounds with improved potency and selectivity. For instance, recent studies have demonstrated the utility of this intermediate in generating novel inhibitors targeting protein tyrosine kinases (PTKs), which play a crucial role in cancer biology.

The fluoro group's influence on pharmacokinetic properties has also been extensively studied. In particular, fluorine substitution at the 4-position has been shown to enhance binding affinity to target proteins by modulating hydrophobic interactions and electronic effects. This phenomenon is particularly evident in the development of antiviral and anticancer agents, where fluorinated analogs often exhibit superior pharmacological profiles compared to their non-fluorinated counterparts.

Another area where N-Ethyl-4-fluoro-2-iodobenzenesulfonamide has found utility is in the synthesis of central nervous system (CNS) drugs. The combination of an iodine atom and a fluoro group facilitates the construction of complex heterocyclic frameworks that are essential for CNS penetration. Researchers have utilized this intermediate to develop novel scaffolds for neurokinin receptor antagonists, which are being explored for their potential in treating neurological disorders such as migraine and chronic pain.

The versatility of N-Ethyl-4-fluoro-2-iodobenzenesulfonamide extends beyond kinase inhibitors and CNS drugs. It has also been employed in the development of antimicrobial agents, where fluorinated aromatic compounds exhibit enhanced efficacy against resistant bacterial strains. The structural features present in this compound allow for selective interactions with bacterial enzymes, leading to promising candidates for future antibiotics.

The synthetic methodologies involving N-Ethyl-4-fluoro-2-iodobenzenesulfonamide continue to evolve with advancements in organic chemistry. Recent innovations have focused on optimizing cross-coupling reactions to improve yield and selectivity while minimizing side products. These improvements have not only streamlined the synthesis process but also expanded the scope of possible derivatives, further enhancing its utility in drug discovery.

In conclusion, N-Ethyl-4-fluoro-2-iodobenzenesulfonamide (CAS No. 1881995-30-7) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features make it an invaluable asset for medicinal chemists seeking to develop novel bioactive molecules targeting various therapeutic areas. As research progresses, it is anticipated that this compound will continue to play a pivotal role in shaping the future of drug discovery and development.

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